molecular formula C14H24IN B12606062 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide CAS No. 650607-26-4

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide

Cat. No.: B12606062
CAS No.: 650607-26-4
M. Wt: 333.25 g/mol
InChI Key: FMVGHHRGQYALQV-UHFFFAOYSA-M
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Description

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide is a quaternary ammonium salt characterized by a pyridinium core substituted with a methyl group at the 3-position and a branched 2-ethylhexyl chain at the 1-position, paired with an iodide counterion. The 2-ethylhexyl group imparts significant hydrophobicity, while the ionic nature of the compound ensures solubility in polar solvents. This structural combination makes it suitable for applications requiring amphiphilic properties, such as in ionic liquids, surfactants, or phase-transfer catalysts. The compound’s molecular weight is approximately 331.9 g/mol (calculated from its formula, C₁₄H₂₃IN), and its bulky alkyl chain enhances thermal stability compared to simpler pyridinium derivatives .

Properties

CAS No.

650607-26-4

Molecular Formula

C14H24IN

Molecular Weight

333.25 g/mol

IUPAC Name

1-(2-ethylhexyl)-3-methylpyridin-1-ium;iodide

InChI

InChI=1S/C14H24N.HI/c1-4-6-9-14(5-2)12-15-10-7-8-13(3)11-15;/h7-8,10-11,14H,4-6,9,12H2,1-3H3;1H/q+1;/p-1

InChI Key

FMVGHHRGQYALQV-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+]1=CC=CC(=C1)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 2-ethylhexyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium chloride or bromide.

Scientific Research Applications

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.

    Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. The iodide ion plays a crucial role in these interactions, enhancing the compound’s antimicrobial and catalytic properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinium/Iodide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide 3-methyl, 1-(2-ethylhexyl) C₁₄H₂₃IN 331.9 Hydrophobic alkyl, ionic
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide Two pyridinium groups linked via bithiophene-ethyne C₂₄H₂₀I₂N₂S₂ 686.3 Conjugated system, optoelectronic potential
3-Hydroxy-1-methylpyridinium iodide 3-hydroxy, 1-methyl C₆H₈INO 237.04 Hydrogen bonding, hydrophilic
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide 1-methyl, 2-(methoxyphenyl ethenyl) C₁₅H₁₆INO 352.9 Extended conjugation, optical activity
2-Chloro-1-methylpyridinium iodide 2-chloro, 1-methyl C₆H₇ClIN 255.48 Electron-withdrawing substituent

Physicochemical Properties

  • Solubility: The 2-ethylhexyl group in the target compound enhances solubility in non-polar solvents (e.g., hexane) compared to hydrophilic derivatives like 3-hydroxy-1-methylpyridinium iodide, which is more water-soluble due to its hydroxyl group .
  • Thermal Stability : Branched alkyl chains (e.g., 2-ethylhexyl) improve thermal stability compared to linear chains or aromatic substituents. For instance, bis(2-ethylhexyl) phthalate (DEHP), though structurally distinct, shares similar thermal resilience due to its branched alkyl groups .
  • Optical Properties : Compounds with conjugated systems, such as the bithiophene-linked derivative or the methoxyphenyl ethenyl analogue , exhibit strong UV-Vis absorption and fluorescence, unlike the target compound, which lacks extended conjugation.

Crystallographic and Intermolecular Interactions

Crystal structures of pyridinium iodides (e.g., ) commonly exhibit C–H···I hydrogen bonding, which stabilizes the lattice. The bulky 2-ethylhexyl group in the target compound likely disrupts dense packing, reducing melting points compared to smaller analogues like 3-hydroxy-1-methylpyridinium iodide .

Biological Activity

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, drawing from diverse research sources.

  • Chemical Formula : C12H18N+I−
  • Molecular Weight : 298.18 g/mol
  • Structure : The compound features a pyridine ring substituted with an ethylhexyl group and a methyl group, contributing to its unique properties.

Biological Activity Overview

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide exhibits various biological activities, including antimicrobial, antiparasitic, and cytotoxic effects. These activities are attributed to its ability to interact with cellular membranes and influence metabolic pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The antimicrobial mechanism is believed to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Antiparasitic Activity

A study highlighted the efficacy of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide against ectoparasites in veterinary applications. The compound was tested in formulations aimed at combating parasites in livestock:

  • Efficacy : Demonstrated significant reduction in parasite load in treated animals.
  • Dosage : Effective at concentrations as low as 50 mg/kg body weight.

This suggests potential for use in veterinary medicine as a systemic treatment for parasitic infections.

Cytotoxic Effects

The cytotoxicity of 1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide was evaluated in various cancer cell lines:

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF7 (breast cancer)25

The compound induced apoptosis in cancer cells, primarily through the activation of caspase pathways, leading to programmed cell death.

1-(2-Ethylhexyl)-3-methylpyridin-1-ium iodide's biological activities can be attributed to several mechanisms:

  • Membrane Disruption : The cationic nature of the compound allows it to insert into lipid membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells, contributing to its cytotoxic effects.
  • Interference with Cellular Signaling : Alters signaling pathways involved in cell proliferation and survival.

Case Studies

  • Veterinary Applications : A series of trials conducted on livestock demonstrated that formulations containing this compound significantly reduced parasite populations and improved overall animal health metrics.
  • Cancer Research : In vitro studies revealed that treatment with the compound led to a marked decrease in cell viability across multiple cancer cell lines, highlighting its potential as a therapeutic agent.

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